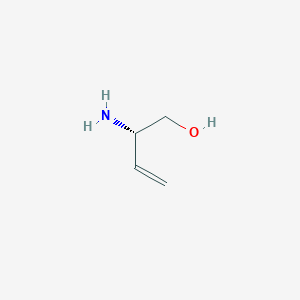![molecular formula C9H8ClNO4 B174742 8-Amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid CAS No. 148703-26-8](/img/structure/B174742.png)
8-Amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains both a benzene ring and a dioxin ring, making it structurally unique.
Wirkmechanismus
The mechanism of action of 8-Amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid varies depending on the application. In the field of medicinal chemistry, it has been shown to inhibit the activity of certain enzymes and receptors, leading to the modulation of various signaling pathways. In the field of materials science, it exhibits unique optical and electronic properties due to its unique structure.
Biochemische Und Physiologische Effekte
8-Amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid has been shown to have various biochemical and physiological effects. In the field of medicinal chemistry, it has been shown to exhibit anti-inflammatory, anti-cancer, and anti-infective properties. Furthermore, it has been shown to have low toxicity, making it a promising drug candidate. In the field of materials science, it exhibits unique optical and electronic properties, making it suitable for various applications.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 8-Amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid in lab experiments include its unique structure, low toxicity, and potential applications in various fields. However, the limitations include the complexity of the synthesis method and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are numerous future directions for the study of 8-Amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid. In the field of medicinal chemistry, further research is needed to fully understand its mechanism of action and to optimize its potential as a drug candidate. In the field of materials science, further research is needed to explore its potential applications in various fields, including optoelectronics and sensing. Furthermore, the synthesis method can be further optimized to increase the yield and purity of the final product.
Synthesemethoden
The synthesis of 8-Amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid involves the reaction of 8-Amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine with chloroacetic acid in the presence of a catalyst. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product. The synthesis method has been optimized to increase the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
8-Amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases. In addition, it has been studied for its potential use as a fluorescent probe for the detection of biomolecules. Furthermore, it has been investigated for its potential use in the field of materials science, as it exhibits unique optical and electronic properties.
Eigenschaften
CAS-Nummer |
148703-26-8 |
|---|---|
Produktname |
8-Amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid |
Molekularformel |
C9H8ClNO4 |
Molekulargewicht |
229.62 g/mol |
IUPAC-Name |
5-amino-6-chloro-2,3-dihydro-1,4-benzodioxine-8-carboxylic acid |
InChI |
InChI=1S/C9H8ClNO4/c10-5-3-4(9(12)13)7-8(6(5)11)15-2-1-14-7/h3H,1-2,11H2,(H,12,13) |
InChI-Schlüssel |
KGEWUGWPCVDMCP-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C(=CC(=C2N)Cl)C(=O)O |
Kanonische SMILES |
C1COC2=C(O1)C(=CC(=C2N)Cl)C(=O)O |
Synonyme |
8-aMino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



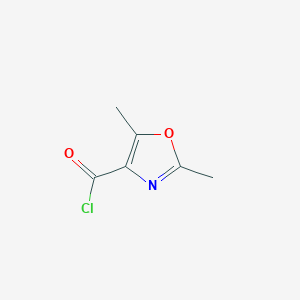

![6-ethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B174662.png)

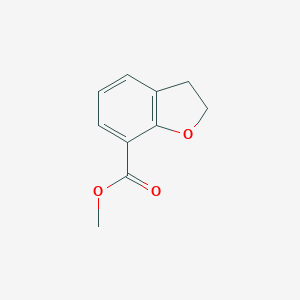
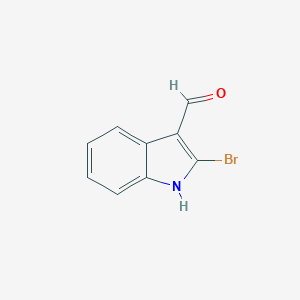
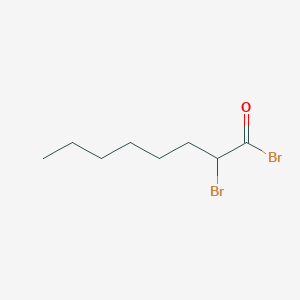
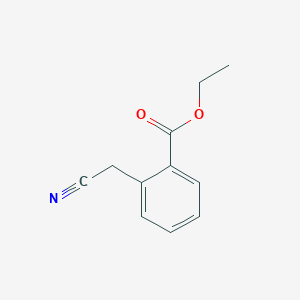
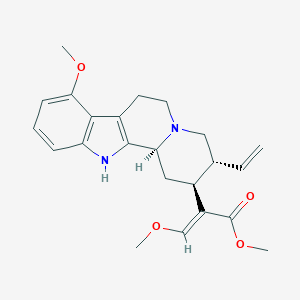
![1-(4-Methoxyphenyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B174673.png)


